2,4-Dinitrophenyl 3-phosphopropyl disulfide
Overview
Description
2,4-Dinitrophenyl 3-phosphopropyl disulfide is a chemical compound with the molecular formula C₉H₁₁N₂O₈PS₂ and a molecular weight of 370.30 g/mol . This compound is primarily used as a reagent in biochemical research, particularly for controlling the catalytic activity of enzymes and forming mixed disulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 3-phosphopropyl disulfide typically involves the reaction of 2,4-dinitrophenyl disulfide with 3-phosphopropanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 3-phosphopropyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,4-Dinitrophenyl 3-phosphopropyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent for enzyme modification and activity control.
Biology: Employed in studies involving enzyme kinetics and protein modification.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects by forming mixed disulfides with thiol groups on enzymes, thereby modulating their catalytic activity. This reversible modification allows researchers to study enzyme mechanisms and interactions in detail . The molecular targets include cysteine residues on enzymes, and the pathways involved are primarily related to redox reactions and enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl disulfide: Lacks the phosphopropyl group, making it less versatile in enzyme modification.
3-Phosphopropyl disulfide: Does not contain the dinitrophenyl group, limiting its use in specific biochemical applications.
Uniqueness
2,4-Dinitrophenyl 3-phosphopropyl disulfide is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .
Properties
IUPAC Name |
3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8PS2/c12-10(13)7-2-3-9(8(6-7)11(14)15)22-21-5-1-4-19-20(16,17)18/h2-3,6H,1,4-5H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNKTODOBIDEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2O8PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394378 | |
Record name | 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280135-96-8 | |
Record name | 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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